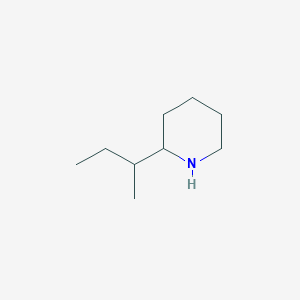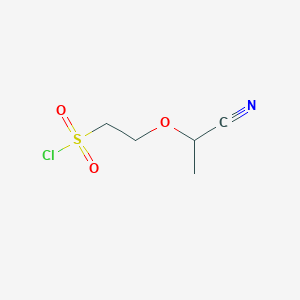
2-(1-Cyanoethoxy)ethane-1-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-Cyanoethoxy)ethane-1-sulfonyl chloride is a chemical compound with the molecular formula C5H8ClNO3S. It is a sulfonyl chloride derivative, which is often used as an intermediate in organic synthesis. This compound is known for its reactivity and versatility in various chemical reactions, making it valuable in both research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Cyanoethoxy)ethane-1-sulfonyl chloride typically involves the reaction of 2-(1-Cyanoethoxy)ethanol with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired sulfonyl chloride derivative. The general reaction scheme is as follows:
2-(1-Cyanoethoxy)ethanol+Chlorosulfonic acid→2-(1-Cyanoethoxy)ethane-1-sulfonyl chloride+HCl+H2O
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced reactors and optimized reaction conditions ensures the large-scale production of this compound with high purity.
Chemical Reactions Analysis
Types of Reactions
2-(1-Cyanoethoxy)ethane-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form sulfonamide derivatives.
Reduction Reactions: The sulfonyl chloride group can be reduced to a sulfonyl hydride.
Oxidation Reactions: It can be oxidized to form sulfonic acids.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines and alcohols, typically under basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide (H2O2) are employed.
Major Products Formed
Substitution Reactions: Sulfonamide derivatives.
Reduction Reactions: Sulfonyl hydrides.
Oxidation Reactions: Sulfonic acids.
Scientific Research Applications
2-(1-Cyanoethoxy)ethane-1-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of sulfonamide-based drugs.
Industry: Applied in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(1-Cyanoethoxy)ethane-1-sulfonyl chloride involves its reactivity as a sulfonyl chloride. It acts as an electrophile, readily reacting with nucleophiles to form sulfonamide derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.
Comparison with Similar Compounds
Similar Compounds
- 2-(1-Cyanocyclobutoxy)ethane-1-sulfonyl chloride
- Methanesulfonyl chloride
- Benzenesulfonyl chloride
Uniqueness
2-(1-Cyanoethoxy)ethane-1-sulfonyl chloride is unique due to its specific structure, which includes a cyanoethoxy group. This structural feature imparts distinct reactivity and properties compared to other sulfonyl chlorides, making it valuable for specific synthetic applications.
Properties
Molecular Formula |
C5H8ClNO3S |
|---|---|
Molecular Weight |
197.64 g/mol |
IUPAC Name |
2-(1-cyanoethoxy)ethanesulfonyl chloride |
InChI |
InChI=1S/C5H8ClNO3S/c1-5(4-7)10-2-3-11(6,8)9/h5H,2-3H2,1H3 |
InChI Key |
HPQJBCZYWJEVLX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C#N)OCCS(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


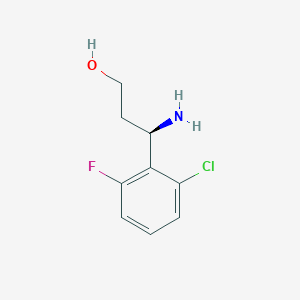
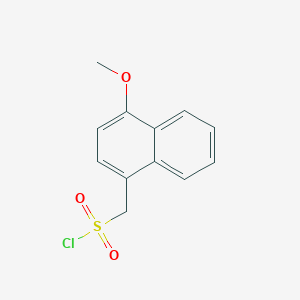
![2-{Imidazo[1,2-a]pyridin-5-yl}propanoic acid](/img/structure/B13303369.png)
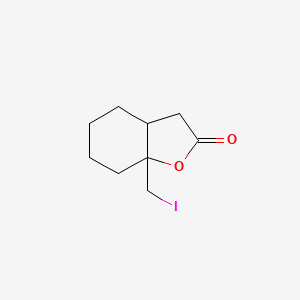
![1-[(2-Bromothiophen-3-yl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13303373.png)
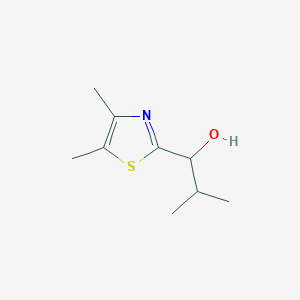
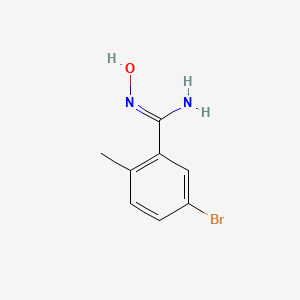
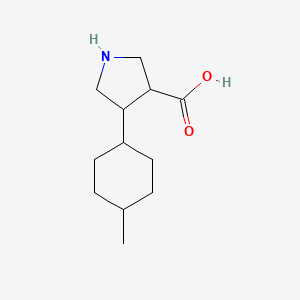
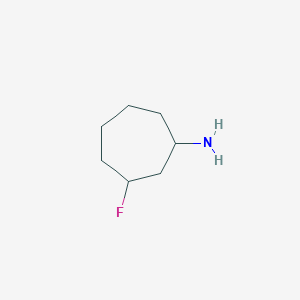
![(Butan-2-yl)[1-(5-methylfuran-2-yl)ethyl]amine](/img/structure/B13303402.png)
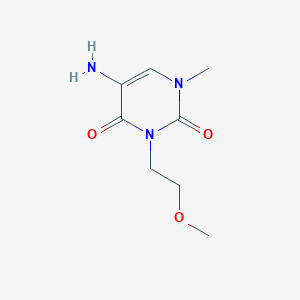

![2-[(Prop-2-yn-1-yloxy)amino]pyridine-3-carboxylic acid](/img/structure/B13303428.png)
